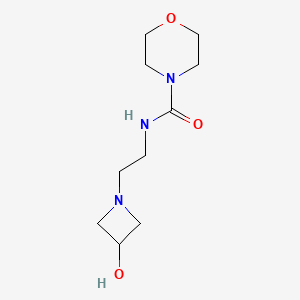

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide

説明

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide is a morpholine-derived compound featuring a hydroxyazetidine moiety. Its structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a hydroxy-substituted azetidine (a four-membered saturated ring with one nitrogen atom).

特性

CAS番号 |

88017-09-8 |

|---|---|

分子式 |

C10H19N3O3 |

分子量 |

229.28 g/mol |

IUPAC名 |

N-[2-(3-hydroxyazetidin-1-yl)ethyl]morpholine-4-carboxamide |

InChI |

InChI=1S/C10H19N3O3/c14-9-7-12(8-9)2-1-11-10(15)13-3-5-16-6-4-13/h9,14H,1-8H2,(H,11,15) |

InChIキー |

WUNLKBAZERTBIU-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C(=O)NCCN2CC(C2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide typically involves the reaction of morpholine with an appropriate azetidine derivative. The process may include steps such as:

Formation of the Hydroxyazetidine Moiety: This can be achieved through the reaction of azetidine with a hydroxylating agent under controlled conditions.

Linking the Hydroxyazetidine to Morpholine: The hydroxyazetidine is then reacted with morpholine in the presence of a coupling agent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反応の分析

Types of Reactions

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

科学的研究の応用

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Key Research Findings

Substituent-Driven Bioactivity: Chlorine or fluorine substituents consistently enhance biological activity. For example, N-(2-((3-(3,5-difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is explored for enzyme inhibition studies due to fluorine’s electronegativity .

Hybrid Structures: Compounds combining morpholine with quinazolinone (e.g., N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide) exhibit unique dual functionalities, enabling multitarget interactions .

Synthetic Versatility : Carboxamide groups allow for straightforward derivatization, facilitating the creation of libraries for high-throughput screening.

生物活性

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide, also known by its CAS number 1246030-06-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is , which indicates the presence of functional groups that may contribute to its biological activity. The structure includes a morpholine ring and a hydroxyazetidine moiety, which are critical for its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways. Its structural components suggest potential activity in modulating enzyme functions or receptor interactions. For example, the morpholine ring is often associated with binding to neurotransmitter receptors, while the hydroxyazetidine can influence cellular signaling pathways.

Table 1: Potential Biological Targets and Activities

| Target | Activity | Reference |

|---|---|---|

| Autotaxin | Inhibition of lysophosphatidic acid (LPA) production | |

| GABA Receptors | Modulation of neurotransmitter activity | |

| Enzyme Inhibition | Potential role in metabolic pathways |

Case Study: Autotaxin Inhibition

A significant study focused on the inhibition of autotaxin, an enzyme involved in the production of LPA, which is implicated in various pathological conditions such as fibrosis and cancer. The compound demonstrated efficacy in reducing LPA levels in vivo, suggesting its potential as a therapeutic agent for diseases involving aberrant LPA signaling .

Case Study: Neurotransmitter Modulation

Another line of investigation examined the compound's effects on GABA receptors. Compounds similar to N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide have been noted for their ability to mimic GABA activity, which is crucial for managing conditions like epilepsy and anxiety disorders. This suggests that this compound may also exhibit similar properties, warranting further exploration .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance, derivatives of morpholine compounds have shown improved pharmacokinetic profiles and reduced side effects compared to their predecessors. This aligns with ongoing research aimed at optimizing drug-like properties while maintaining efficacy against targeted pathways .

Table 2: Structural Modifications and Their Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。